In-Depth Technical Guide: Ethyl 1-methyl-4-oxocyclohexanecarboxylate
In-Depth Technical Guide: Ethyl 1-methyl-4-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-methyl-4-oxocyclohexanecarboxylate is a functionalized cyclohexane derivative that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, along with a quaternary carbon center, makes it a versatile building block for the construction of more complex molecular architectures, including natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its characteristic spectral data.
Chemical and Physical Properties
The fundamental chemical and physical properties of Ethyl 1-methyl-4-oxocyclohexanecarboxylate are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₃ | [1] |
| Molecular Weight | 184.23 g/mol | [1] |
| IUPAC Name | ethyl 1-methyl-4-oxocyclohexane-1-carboxylate | [1] |
| CAS Number | 147905-77-9 | [1] |
| Physical State | Liquid | [2] |
| Appearance | Colorless to Yellow Liquid | [2] |
| Boiling Point | 274.7 ± 28.0 °C at 760 Torr (Predicted) | [2] |
| Density | 1.113 ± 0.06 g/cm³ at 20 °C (Predicted) | [2] |
| Storage Conditions | Sealed in dry, Store in Refrigerator (2 to 8 °C) | [2] |
Synthesis
Ethyl 1-methyl-4-oxocyclohexanecarboxylate is accessible through the alkylation of its precursor, ethyl 4-oxocyclohexanecarboxylate. The reaction proceeds via the formation of an enolate at the carbon alpha to the ester, followed by nucleophilic attack on an alkylating agent, typically methyl iodide.
Proposed Synthetic Workflow
The logical flow for the synthesis of Ethyl 1-methyl-4-oxocyclohexanecarboxylate is depicted below. This process involves the deprotonation of the starting material to form a reactive enolate, which is then methylated and subsequently worked up to yield the final product.
Caption: Synthetic workflow for Ethyl 1-methyl-4-oxocyclohexanecarboxylate.
Experimental Protocol: Synthesis of Ethyl 1-methyl-4-oxocyclohexanecarboxylate
The following is a representative experimental protocol for the synthesis of Ethyl 1-methyl-4-oxocyclohexanecarboxylate based on the alkylation of ethyl 4-oxocyclohexanecarboxylate.
Materials:
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Ethyl 4-oxocyclohexanecarboxylate
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Diisopropylamine
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n-Butyllithium (in hexanes)
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Methyl iodide
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Diethyl ether
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Anhydrous magnesium sulfate
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Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, syringe)
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Magnetic stirrer and stirring bar
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Low-temperature bath (e.g., dry ice/acetone)
Procedure:
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Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature.
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Enolate Formation: To the freshly prepared LDA solution, add a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
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Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
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Workup: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.
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Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure Ethyl 1-methyl-4-oxocyclohexanecarboxylate.
Spectral Data
The structural elucidation of Ethyl 1-methyl-4-oxocyclohexanecarboxylate is confirmed by various spectroscopic techniques.
| Spectroscopic Data | |
| ¹³C NMR | Data available in the PubChem database.[1] |
| ¹H NMR | No detailed experimental data found in the searched literature. |
| Mass Spectrometry | No detailed experimental data found in the searched literature. |
| Infrared Spectroscopy | No detailed experimental data found in the searched literature. |
Safety and Hazards
Ethyl 1-methyl-4-oxocyclohexanecarboxylate is associated with several hazards and should be handled with appropriate safety precautions.[1]
| Hazard Statement | GHS Classification |
| H302 | Harmful if swallowed (Acute toxicity, oral) |
| H315 | Causes skin irritation (Skin corrosion/irritation) |
| H319 | Causes serious eye irritation (Serious eye damage/eye irritation) |
| H335 | May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation) |
Handling Recommendations:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Applications in Research and Development
Ethyl 1-methyl-4-oxocyclohexanecarboxylate is primarily utilized as a building block in organic synthesis. Its chemical structure allows for a variety of transformations, making it a valuable starting material for the synthesis of:
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Substituted Cyclohexane Derivatives: The ketone and ester functionalities can be selectively modified to introduce further complexity.
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Heterocyclic Compounds: It can serve as a precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.
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Natural Product Synthesis: The cyclohexane core is a common motif in many natural products, and this compound can be a key intermediate in their total synthesis.
Due to its role as a chemical intermediate, there is no direct evidence of its involvement in biological signaling pathways. Its utility in drug development is as a foundational element for the construction of larger, more complex molecules with potential therapeutic applications.
